molecular formula C25H17Cl2N3 B13657159 2,7-Dichloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine

2,7-Dichloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B13657159
M. Wt: 430.3 g/mol
InChI Key: PSBMXXXPAOJLFQ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2,7-Dichloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine involves multiple steps. One common method starts with commercially available 3,5-dibromo-6-chloropyrazin-2-amine. The sequence includes Sonogashira cross-coupling followed by base-induced C–N cyclization to produce the desired compound . Industrial production methods often involve similar multi-step reactions, ensuring high purity and yield through optimized reaction conditions .

Mechanism of Action

The exact mechanism of action of 2,7-Dichloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine is not fully understood. it is known to interact with various molecular targets and pathways. For instance, some pyrrolopyrazine derivatives exhibit kinase inhibitory activity, suggesting that the compound may interfere with kinase signaling pathways . Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

2,7-Dichloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H17Cl2N3

Molecular Weight

430.3 g/mol

IUPAC Name

2,7-dichloro-5-tritylpyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C25H17Cl2N3/c26-21-17-30(24-23(21)29-22(27)16-28-24)25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H

InChI Key

PSBMXXXPAOJLFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C5=NC(=CN=C54)Cl)Cl

Origin of Product

United States

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